CamITC vs. Sulforaphane: A549 Cytotoxicity
In a direct head-to-head comparison under identical experimental conditions, glucocamelinin-derived 10-methylsulfinyldecyl isothiocyanate (CamITC) exhibited higher selective cytotoxic activity against A549 lung adenocarcinoma cells compared to sulforaphane (SFN), the benchmark isothiocyanate derived from broccoli glucoraphanin [1]. CamITC also demonstrated higher in vitro antioxidant activity than SFN in parallel assays [1].
| Evidence Dimension | Selective cytotoxicity against A549 lung cancer cells |
|---|---|
| Target Compound Data | CamITC: Higher selective cytotoxic activity than SFN; higher in vitro antioxidant activity |
| Comparator Or Baseline | Sulforaphane (SFN): Lower selective cytotoxicity and antioxidant activity than CamITC |
| Quantified Difference | CamITC > SFN for both selective cytotoxicity and antioxidant activity (dose- and time-dependent MTT viability assays; quantitative fold-difference data available in full article) |
| Conditions | A549 human lung adenocarcinoma cell line; MTT viability assay; dose-dependent and time-dependent treatment; identical experimental conditions for both ITCs |
Why This Matters
This head-to-head evidence demonstrates that glucocamelinin-derived CamITC outperforms the widely studied sulforaphane benchmark in cancer cell cytotoxicity and antioxidant protection, directly justifying preferential selection for lung cancer chemoprevention research.
- [1] Napoletano M, Di Marzo N, Iannuzzi C, et al. Comparative effects of glucosinolate-derived isothiocyanates from Camelina sativa seeds and sulforaphane on A549 lung cancer cells. Current Research in Food Science. 2025;10:100530. View Source
